

Pipemidic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pipemidic Acid*

Cat. No.: *B1678396*

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This in-depth technical guide provides a comprehensive overview of **pipemidic acid**, a synthetic antibacterial agent. This document details its chemical and physical properties, mechanism of action, in vitro activity, and human pharmacokinetics. Furthermore, it offers detailed experimental protocols for its synthesis and for the determination of its minimum inhibitory concentration (MIC).

Core Properties of Pipemidic Acid

Property	Value	Reference
CAS Number	51940-44-4	[1]
Molecular Weight	303.32 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₇ N ₅ O ₃	[1]
Melting Point	253 - 255 °C	[2]
Water Solubility	0.322 mg/mL at 25 °C	[2]
logP	-2.15	[2]

In Vitro Antibacterial Activity

Pipemidic acid has demonstrated a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **pipemidic acid** against a range of clinical isolates.

Bacterial Species	MIC Range (µg/mL)	Reference
Escherichia coli	0.98 - 3.91	[3][4]
Pseudomonas aeruginosa	25	[5]
Proteus mirabilis	0.98 - 7.81	[3][4]
Salmonella typhimurium	0.98 - 7.81	[3][4]
Staphylococcus aureus	-	[6]

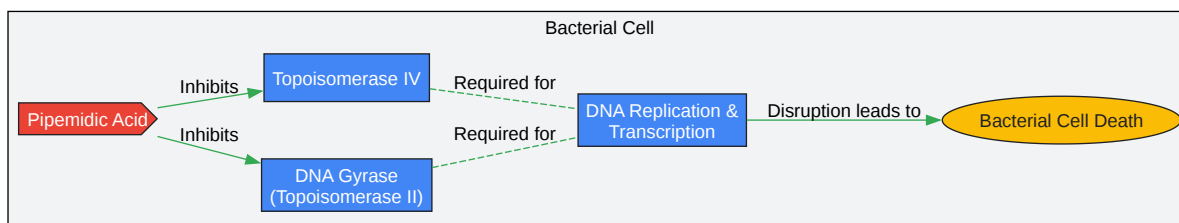
Human Pharmacokinetics

The pharmacokinetic profile of **pipemidic acid** has been studied in healthy human volunteers. The key parameters are summarized in the table below.

Pharmacokinetic Parameter	Value	Reference
Oral Bioavailability	93.1 ± 11%	[7]
Peak Serum Concentration (500 mg dose)	4.3 ± 0.5 µg/mL	[8][9]
Time to Peak Concentration	1.2 ± 0.1 hours	[8][9]
Elimination Half-life	3.4 ± 0.2 hours	[8]
Apparent Volume of Distribution	1.9 ± 0.2 L/kg	[8]
Serum Protein Binding	13.4 ± 2.7%	[7]
Renal Clearance	4.3 ± 0.7 mL/min/kg	[8]
Total Clearance	6.3 ± 0.5 mL/min/kg	[8]

Mechanism of Action

Pipemidic acid exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death.



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Caption: Mechanism of action of **Pipemidic Acid**.

Experimental Protocols

Synthesis of Pipemidic Acid

The synthesis of **pipemidic acid** can be achieved through a multi-step process starting from pyrimidine derivatives.[10] A general outline of the synthesis is as follows:

- **Condensation and Cyclization:** Ethyl 2,4-dichloropyrimidine-5-carboxylate is condensed and cyclized with ethyl β -ethylaminopropionate. This reaction forms 2-chloro-5-hydroxy-7,8-dihydro-8-ethylpyridine[2,3-d]pyrimidine-6-carboxylate.
- **Bromination:** The resulting compound is then brominated.
- **Condensation with Piperazine:** Finally, the brominated intermediate is condensed with piperazine to yield **pipemidic acid**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a general guideline for determining the MIC of **pipemidic acid** against a bacterial strain and can be adapted based on specific laboratory conditions and the bacteria being tested.[\[11\]](#)[\[12\]](#)[\[13\]](#)

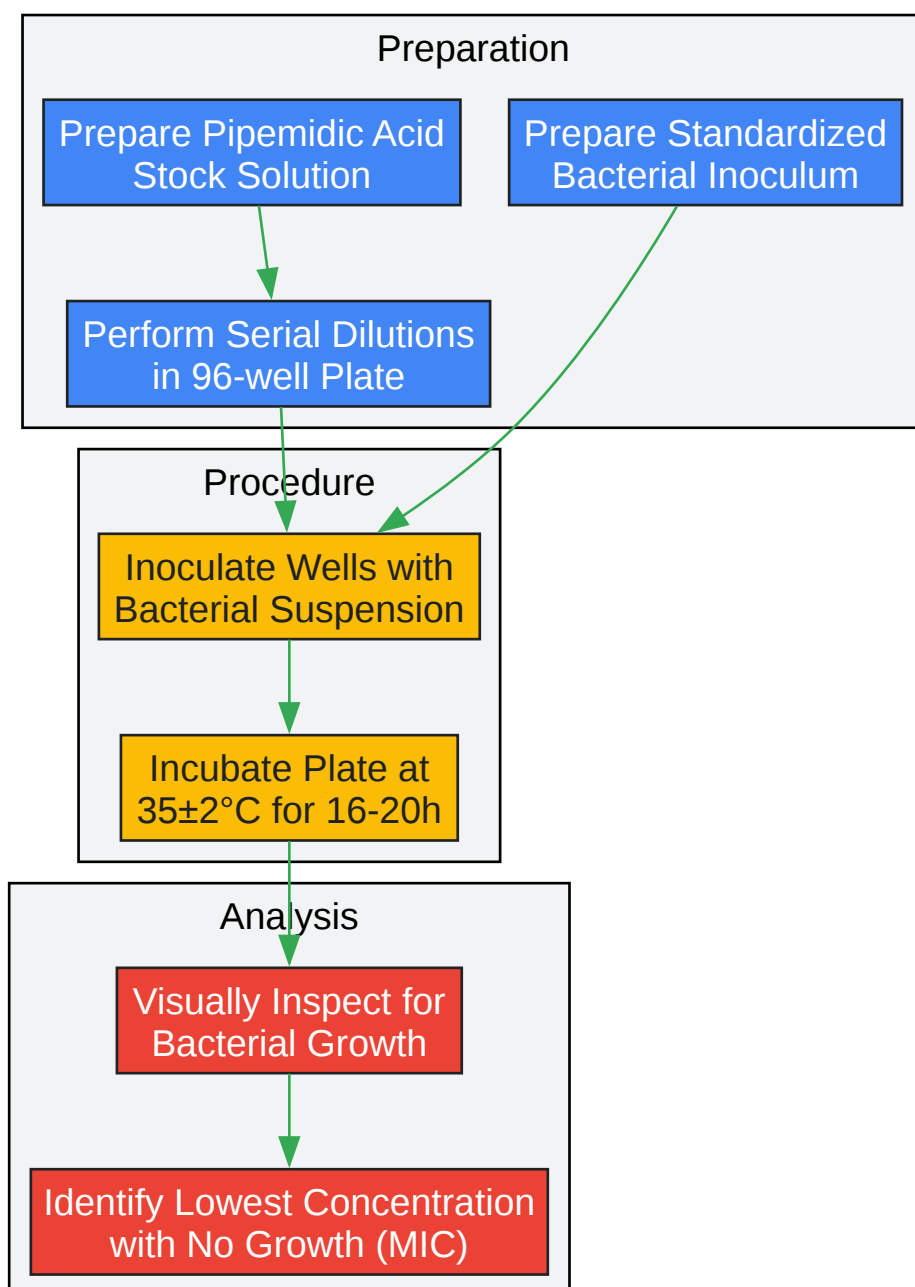
Materials:

- **Pipemidic acid** powder
- Appropriate solvent for **pipemidic acid** (e.g., 0.1 N NaOH, followed by dilution in broth)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluents (e.g., saline or MHB)
- Incubator

Procedure:

- Preparation of **Pipemidic Acid** Stock Solution:
 - Aseptically prepare a stock solution of **pipemidic acid** at a concentration of at least 1000 µg/mL. The specific solvent will depend on the solubility of the **pipemidic acid** powder. If using NaOH to dissolve, ensure the final pH of the medium is not significantly altered.
- Preparation of Serial Dilutions:
 - Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
 - Add 200 µL of the **pipemidic acid** stock solution to well 1.

- Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing thoroughly, and then transferring 100 μ L from well 2 to well 3, and so on, down to well 10. Discard 100 μ L from well 10.
- Well 11 will serve as the growth control (no antibiotic).
- Well 12 will serve as the sterility control (no bacteria).
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or MHB.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation of the Microtiter Plate:
 - Within 15 minutes of preparing the final inoculum, add 10 μ L of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
- Incubation:
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - Following incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of **pipemidic acid** at which there is no visible growth of the bacteria.



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Caption: Broth Microdilution Experimental Workflow.

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